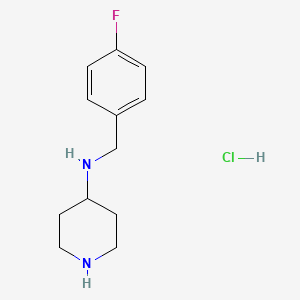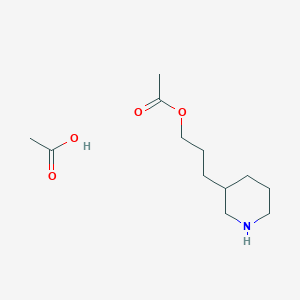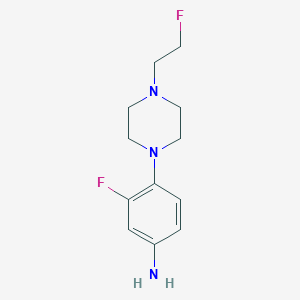
3-Bromo-6-methoxy-1-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methoxy-1-methyl-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound features a bromine atom at the third position, a methoxy group at the sixth position, and a methyl group at the first position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-1-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting from 2-bromo-4-methoxybenzaldehyde, the compound can be synthesized via a series of steps including condensation with methylhydrazine, followed by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis can be used, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-6-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted indazole derivatives.
- Oxidation and reduction reactions produce oxides or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: 3-Bromo-6-methoxy-1-methyl-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: Indazole derivatives, including this compound, have been studied for their anticancer, anti-inflammatory, and antimicrobial properties. They act as inhibitors of various enzymes and receptors, making them valuable in drug discovery and development .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 3-Bromo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
- 6-Bromo-3-iodo-1-methyl-1H-indazole
- 3-Bromo-1-methyl-1H-indazole
- 6-Methoxy-1-methyl-1H-indazole
Comparison: 3-Bromo-6-methoxy-1-methyl-1H-indazole is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
3-bromo-6-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3 |
Clé InChI |
RKQRDWFKLSTBGG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)OC)C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)





![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)

![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)



